molecular formula C10H18 B14368918 1,2-Diethylcyclohex-1-ene CAS No. 93112-32-4

1,2-Diethylcyclohex-1-ene

Cat. No.: B14368918
CAS No.: 93112-32-4
M. Wt: 138.25 g/mol
InChI Key: VJKWRJZRTVBJTH-UHFFFAOYSA-N
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Description

1,2-Diethylcyclohex-1-ene is an organic compound with the molecular formula C10H18 It is a derivative of cyclohexene, where two ethyl groups are substituted at the 1 and 2 positions of the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diethylcyclohex-1-ene can be synthesized through several methods. One common approach involves the alkylation of cyclohexene. This process typically uses ethyl halides (such as ethyl bromide) in the presence of a strong base like sodium amide (NaNH2) to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of precursors followed by selective dehydrogenation. The use of metal catalysts such as palladium or platinum can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2-Diethylcyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding diols or ketones.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can reduce the double bond, converting it into 1,2-diethylcyclohexane.

    Substitution: Halogenation reactions can occur, where halogens such as bromine (Br2) add across the double bond to form dihalides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).

Major Products Formed

    Oxidation: Formation of diols or ketones.

    Reduction: Formation of 1,2-diethylcyclohexane.

    Substitution: Formation of dihalides.

Scientific Research Applications

1,2-Diethylcyclohex-1-ene has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1,2-Diethylcyclohex-1-ene involves its interaction with specific molecular targets. For example, in oxidation reactions, the compound’s double bond reacts with oxidizing agents, leading to the formation of intermediate species that eventually yield the final oxidized products. The pathways involved in these reactions depend on the nature of the reagents and conditions used.

Comparison with Similar Compounds

1,2-Diethylcyclohex-1-ene can be compared with other similar compounds such as:

    1,2-Dimethylcyclohex-1-ene: Similar in structure but with methyl groups instead of ethyl groups. The larger ethyl groups in this compound can lead to different steric and electronic effects.

    1,2-Dipropylcyclohex-1-ene: Contains propyl groups, which are larger than ethyl groups, potentially leading to more significant steric hindrance and different reactivity.

    Cyclohexene: The parent compound without any substituents, serving as a basis for comparison in terms of reactivity and physical properties.

Properties

CAS No.

93112-32-4

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

1,2-diethylcyclohexene

InChI

InChI=1S/C10H18/c1-3-9-7-5-6-8-10(9)4-2/h3-8H2,1-2H3

InChI Key

VJKWRJZRTVBJTH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(CCCC1)CC

Origin of Product

United States

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